

NMR and mass spectrometry data of 3,4-Dichlorobenzyl bromide

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Compound of Interest

Compound Name: 3,4-Dichlorobenzyl bromide

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A comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **3,4-Dichlorobenzyl bromide** is presented below, offering a valuable resource for researchers, scientists, and drug development professionals. This guide provides a detailed comparison with alternative benzyl bromide derivatives, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,4-Dichlorobenzyl bromide** and its isomers or other substituted analogues. This allows for a clear and objective comparison of their structural features.

¹H NMR Spectroscopy Data

The chemical shifts (δ) in parts per million (ppm) for the protons in each compound are presented below. The solvent is typically deuterated chloroform (CDCl₃).

Compound	Aromatic Protons (Ar-H)	Methylene Protons (-CH ₂ Br)
3,4-Dichlorobenzyl bromide (Predicted)	~7.5 (d), ~7.4 (d), ~7.2 (dd)	~4.4 (s)
2,4-Dichlorobenzyl alcohol[1]	7.38 (d), 7.36 (d), 7.25 (dd)	4.71 (s, -CH ₂ OH)
2,6-Dichlorobenzyl alcohol[1]	7.2-7.4 (m)	4.9 (s, -CH ₂ OH)
4-Bromobenzyl bromide[2]	7.45 (d), 7.20 (d)	4.45 (s)
Benzyl bromide[3]	7.2-7.4 (m)	4.5 (s)

Note: Data for 3,4-Dichlorobenzyl alcohol is used as a close analogue for the pattern of the aromatic signals of **3,4-Dichlorobenzyl bromide**. The methylene protons of the alcohol appear at a different chemical shift.

¹³C NMR Spectroscopy Data

The chemical shifts (δ) in ppm for the carbon atoms in each compound are presented below, with CDCl₃ as the solvent.

Compound	Aromatic Carbons (Ar-C)	Methylene Carbon (-CH ₂ Br)
3,4-Dichlorobenzyl bromide (Predicted)	~138, ~133, ~131, ~130, ~129, ~127	~32
3,4-Dichlorobenzyl alcohol[1] [4]	141.2, 132.8, 130.6, 129.9, 128.7, 127.2	63.8 (-CH ₂ OH)
2,4-Dichlorobenzyl alcohol[1]	137.9, 134.5, 133.2, 129.2, 128.9, 127.2	62.5 (-CH ₂ OH)
2,6-Dichlorobenzyl alcohol[1]	136.1, 135.9, 129.9, 128.7	61.8 (-CH ₂ OH)
4-Bromobenzyl bromide[5]	137.5, 132.1, 131.2, 122.5	33.1

Mass Spectrometry Data

The key mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed. Electron Ionization (EI) is a common method for these compounds.

Compound	Molecular Ion $[M]^+$ (m/z)	Key Fragment Ions (m/z)
3,4-Dichlorobenzyl bromide	238, 240, 242 (isotope pattern)	159, 161 (loss of Br); 124 (loss of Br, Cl)
2,6-Dichlorobenzyl bromide	238, 240, 242	159, 161; 124
4-Chlorobenzyl bromide	204, 206, 208	125, 127 (loss of Br); 89
4-Bromobenzyl bromide[2]	248, 250, 252	169, 171 (loss of Br); 90

Note: The presence of chlorine and bromine isotopes results in characteristic isotopic patterns for ions containing these atoms.

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

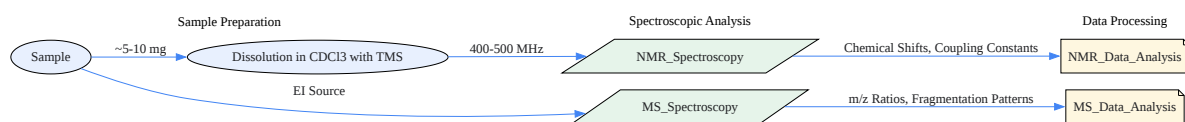
A sample of the benzyl bromide derivative (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.[1] Both 1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[1] For 1H NMR, the spectral width is typically set from 0 to 10 ppm. For ^{13}C NMR, the spectral width is generally from 0 to 200 ppm.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) source.[1] The sample is introduced into the ion source, and the resulting fragments are analyzed by a mass analyzer.[1] The ionization energy is typically set to 70 eV.

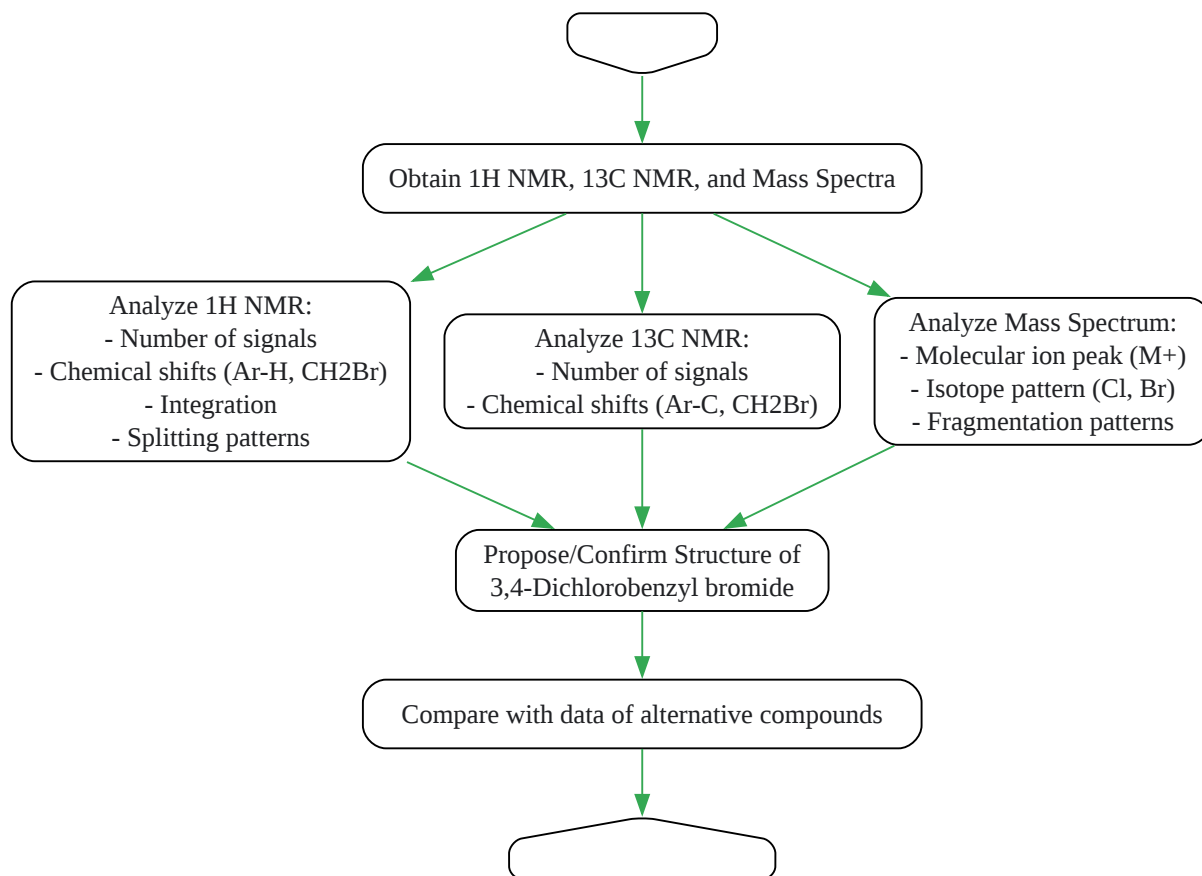
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.



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Caption: Workflow for NMR and MS Data Acquisition and Analysis.



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Caption: Logical Flow for Spectroscopic Data Interpretation.

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- To cite this document: BenchChem. [NMR and mass spectrometry data of 3,4-Dichlorobenzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091718#nmr-and-mass-spectrometry-data-of-3-4-dichlorobenzyl-bromide]

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